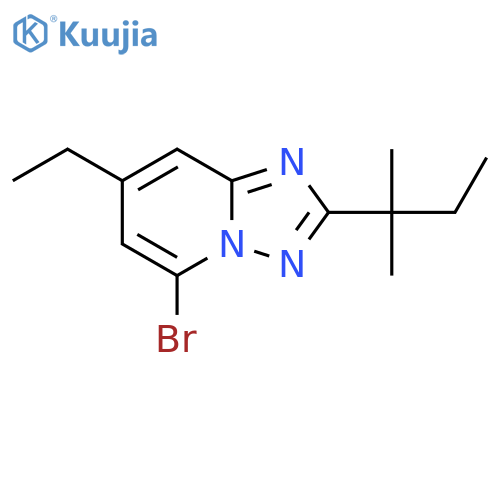Cas no 2138272-89-4 (5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine)

2138272-89-4 structure
商品名:5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine
- EN300-1104663
- 2138272-89-4
- 5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
-
- インチ: 1S/C13H18BrN3/c1-5-9-7-10(14)17-11(8-9)15-12(16-17)13(3,4)6-2/h7-8H,5-6H2,1-4H3
- InChIKey: BDRKKTJBLBNVRW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC)=CC2=NC(C(C)(C)CC)=NN21
計算された属性
- せいみつぶんしりょう: 295.06841g/mol
- どういたいしつりょう: 295.06841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104663-0.05g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1104663-5.0g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-1104663-10.0g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 10g |
$3131.0 | 2023-06-10 | ||
| Enamine | EN300-1104663-1.0g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-1104663-1g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1104663-10g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 10g |
$3131.0 | 2023-10-27 | |
| Enamine | EN300-1104663-0.25g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1104663-0.1g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1104663-2.5g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1104663-0.5g |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2138272-89-4 | 95% | 0.5g |
$699.0 | 2023-10-27 |
5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2138272-89-4 (5-bromo-7-ethyl-2-(2-methylbutan-2-yl)-1,2,4triazolo1,5-apyridine) 関連製品
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
